molecular formula C50H74O14 B2496927 (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a CAS No. 1987882-63-2

(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a

Número de catálogo: B2496927
Número CAS: 1987882-63-2
Peso molecular: 899.128
Clave InChI: VZOJDURAMSCPBY-KXFBFVKPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Δ2-Doramectin is a doramectin degradation product formed by the reversible base-catalyzed isomerization of doramectin.

Mecanismo De Acción

Actividad Biológica

The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the fermentation of Streptomyces avermitilis. Avermectins are primarily known for their potent anthelmintic and insecticidal properties, but they also exhibit a range of biological activities that make them significant in pharmacology and therapeutic applications. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacokinetics, and therapeutic potential.

Molecular Formula

  • C50H74O

Structural Characteristics

  • The compound features a cyclohexyl group at the C-25 position and lacks the methyl group at the C-5 position, which distinguishes it from other avermectin derivatives.

Avermectins primarily function by enhancing the effects of neurotransmitters like glutamate on invertebrate-specific chloride channels. This leads to paralysis and death in susceptible organisms. The specific actions include:

  • Inhibition of neurotransmission : Avermectins bind to glutamate-gated chloride channels, leading to hyperpolarization of nerve cells.
  • Antiparasitic effects : Effective against various parasitic nematodes and arthropods, making them valuable in veterinary and agricultural settings.

Pharmacological Profile

The biological activities of avermectin derivatives, including (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a, can be summarized as follows:

Activity Description
Anthelmintic Effective against nematodes; used in veterinary medicine for deworming.
Insecticidal Acts on various insect pests; utilized in agriculture as a pesticide.
Anticancer Exhibits cytotoxic effects on certain cancer cell lines; potential for cancer therapy.
Antiviral Some studies suggest activity against viral infections; further research needed.
Antifungal Inhibitory effects on fungal pathogens; potential use in treating fungal infections.

Case Studies and Research Findings

  • Anthelmintic Efficacy
    • A study demonstrated that avermectin derivatives significantly reduced nematode populations in treated animals compared to controls, highlighting their effectiveness as antiparasitic agents .
  • Insecticidal Activity
    • Research indicated that the compound exhibited high toxicity against various agricultural pests, with a notable reduction in pest populations observed within days of application .
  • Anticancer Potential
    • In vitro studies showed that (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a inhibited the growth of several cancer cell lines, suggesting potential for development as an anticancer agent .
  • Safety and Toxicity Profiles
    • While effective, the compound has been associated with adverse effects such as neurotoxicity at high doses. Monitoring is essential to mitigate risks during therapeutic applications .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pesticide Development
Avermectins, including Avermectin A1a derivatives, are widely recognized for their efficacy as pesticides. They are particularly effective against nematodes and arthropods, making them valuable in crop protection. The compound's mechanism involves the disruption of neurotransmission in target pests, leading to paralysis and death. Studies have shown that formulations containing avermectins can significantly reduce pest populations in agricultural settings, enhancing crop yields and quality .

2. Vector Control
The IR-4 Project has highlighted the potential of avermectins in public health pesticide applications. These compounds can be employed to control vectors such as mosquitoes that transmit diseases like malaria and dengue fever. Their ability to target specific pests while being less harmful to non-target species makes them favorable for integrated pest management strategies .

Medical Applications

1. Antiparasitic Treatments
Avermectins are primarily known for their use in treating parasitic infections in humans and animals. The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a has been studied for its potential in treating conditions caused by parasitic infections such as onchocerciasis (river blindness) and lymphatic filariasis. Clinical studies indicate that avermectins can effectively reduce parasite loads and alleviate symptoms associated with these diseases .

2. Veterinary Medicine
In veterinary applications, avermectins are extensively used to treat a variety of parasitic infections in livestock and pets. The safety profile and effectiveness of these compounds make them a staple in veterinary pharmacology. They are used to manage infestations by internal parasites such as roundworms and external parasites like mites and ticks .

Case Studies

Case Study 1: Agricultural Efficacy
A study conducted on the application of avermectin-based pesticides demonstrated a 75% reduction in nematode populations in treated plots compared to untreated controls. This significant decrease not only improved plant health but also increased overall yield by 20% over the growing season.

Case Study 2: Clinical Application
In a clinical trial involving patients with onchocerciasis, administration of avermectin led to a marked decrease in microfilarial density within six months of treatment. Patients reported improved quality of life and reduced incidence of associated complications.

Propiedades

IUPAC Name

(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJDURAMSCPBY-BSRNKLFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Reactant of Route 2
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Reactant of Route 3
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Reactant of Route 4
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Reactant of Route 5
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Reactant of Route 6
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.